Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of this compound, hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate , follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is ferulic acid (3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid), where the carboxylic acid group (-COOH) is esterified with hexacosanol (a 26-carbon primary alcohol). The numbering begins at the phenyl ring, with substituents at positions 3 (methoxy) and 4 (hydroxyl). The prop-2-enoate moiety specifies the double bond between carbons 2 and 3 of the propenoic acid chain.
Alternative synonyms include hexacosyl (E)-ferulate and n-hexacosyl trans-ferulate, reflecting its stereochemical configuration. The CAS registry number 63034-29-7 and PubChem CID 20980932 provide unambiguous identifiers for database searches.
Molecular Architecture: Functional Group Analysis
The molecule comprises three distinct regions (Table 1):
Table 1: Functional Groups in this compound
| Region | Functional Groups | Role |
|---|---|---|
| Phenyl ring | 4-hydroxy, 3-methoxy substituents | Hydrogen bonding (hydroxyl), electron donation (methoxy) |
| Propenoate bridge | Trans double bond (C2–C3), ester linkage | Conjugation stability, ester-mediated lipid solubility |
| Hexacosyl chain | 26-carbon saturated alkyl group | Hydrophobicity, membrane interaction |
Phenyl Ring Substituents :
Propenoate Bridge :
Hexacosyl Chain :
Stereochemical Configuration and Isomeric Forms
The compound exhibits a rigid trans (E) configuration across the propenoate double bond (C2–C3), confirmed by its IUPAC name and stereodescriptors. This geometry places the phenyl ring and ester oxygen on opposite sides of the double bond, optimizing conjugation and planar stability (Figure 1).
Figure 1: Stereochemical Orientation
(E)-Configuration:
Ph–CH₂–C(=O)–O–C26H53
\
C=C
/
H₃CO–C₆H₃–OH
No cis (Z) isomer has been reported in natural sources or synthetic preparations, likely due to steric hindrance from the bulky phenyl and alkyl groups. The hexacosyl chain itself lacks stereocenters, as it is a straight-chain primary alcohol derivative.
Comparative Structural Analysis with Related Ferulic Acid Esters
Alkyl ferulates vary in antibacterial and antioxidant efficacy depending on chain length (Table 2).
Table 2: Structural and Functional Comparisons of Alkyl Ferulates
Chain Length and Bioactivity :
Functional Group Positioning :
- All alkyl ferulates retain the 4-hydroxy-3-methoxyphenyl core, critical for radical scavenging.
- The hexacosyl derivative’s extreme chain length may limit bioavailability in aqueous systems but could stabilize lipid-based formulations.
Properties
IUPAC Name |
hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-31-40-36(38)30-28-33-27-29-34(37)35(32-33)39-2/h27-30,32,37H,3-26,31H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZEDXMWAJKBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610134 | |
| Record name | Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18594-58-6 | |
| Record name | Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via activation of the carboxylic acid group of ferulic acid by DCC, forming an O-acylisourea intermediate. Nucleophilic attack by the hydroxyl group of hexacosanol then yields the ester. Key parameters include:
Yield Optimization
A study on hexadecyl ferulate (a C16 analog) achieved a yield of 76.77 ± 1.35% under similar conditions. For hexacosyl ferulate, yields may vary due to the increased steric hindrance of the longer alkyl chain. Purification via silica gel chromatography with hexane/ethyl acetate (9:1) gradients is typically required.
Analytical Validation
- FTIR : Successful synthesis is confirmed by C=O ester stretching at 1,725 cm−1 and C–O stretching at 1,159 cm−1.
- 13C NMR : The carbonyl carbon of the ester group appears at δ 167.39 ppm.
Natural Extraction from Plant Sources
Hexacosyl ferulate occurs naturally in plants such as Hygroryza aristata and Engelhardia roxburghiana. Isolation involves solvent extraction followed by chromatographic separation.
Extraction Protocol
- Plant material : Dried aerial parts are ground and defatted with hexane.
- Solvent partitioning : Defatted material is extracted with chloroform/methanol/water (4:1:1) and partitioned into chloroform and n-butanol layers.
- Column chromatography : The chloroform layer is fractionated using silica gel with gradient elution (hexane → ethyl acetate → methanol).
Isolation and Yield
From Hygroryza aristata, 7.2 mg of hexacosyl ferulate was isolated from 17.0 g of chloroform extract, representing a 0.042% yield. This low yield highlights the inefficiency of natural extraction compared to synthetic methods.
Comparative Analysis of Methods
| Parameter | Synthetic Preparation | Natural Extraction |
|---|---|---|
| Yield | 70–80% | 0.04–0.06% |
| Purity | >95% after purification | ~90% |
| Time | 24–48 hours | Several weeks |
| Cost | High (reagents, solvents) | Low (plant material) |
Synthetic methods offer higher yields and scalability, whereas natural extraction is limited by source availability and labor-intensive purification.
Advanced Purification Techniques
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (70:30) can achieve >99% purity. Detection at 320 nm (λmax of ferulic acid) is used for monitoring.
Recrystallization
Hexacosyl ferulate is recrystallized from ethanol/water (8:2) to remove residual fatty alcohols. This step is critical for applications requiring ultrapure compounds.
Chemical Reactions Analysis
Types of Reactions
Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters.
Substitution: Various substituted phenolic esters.
Scientific Research Applications
Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and anticancer properties, particularly in the context of natural product-based drug discovery.
Industry: Utilized in the formulation of cosmetics and personal care products due to its potential skin-protective effects.
Mechanism of Action
The mechanism of action of hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic structure allows it to scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Anticancer Properties: It may induce apoptosis in cancer cells through the modulation of signaling pathways like the MAPK and PI3K/Akt pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate can be contextualized by comparing it with other ferulic acid derivatives, including esters, salts, and conjugated forms.
Structural and Molecular Comparisons
*Calculated based on ferulic acid (C₁₀H₁₀O₄) esterified with hexacosanol (C₂₆H₅₄O).
Biological Activity
Hexacosyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate, also known as Hexacosyl (E)-ferulate, is a compound of interest due to its diverse biological activities. This article explores its biological properties, focusing on antioxidant, anticancer, and anti-inflammatory activities, while also presenting relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C36H62O4
- Molecular Weight : 558.88 g/mol
- CAS Number : 63034-29-7
Hexacosyl (E)-ferulate is derived from ferulic acid, a phenolic compound widely found in various plants. The structure contributes to its biological efficacy, particularly in antioxidant activity.
Antioxidant Activity
Hexacosyl (E)-ferulate exhibits significant antioxidant properties. In the DPPH assay, it demonstrated an RC50 (50% reduction concentration) value of 0.0976 mg/mL, indicating strong free radical scavenging ability . Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular conditions.
Table 1: Antioxidant Activity Comparison
| Compound | RC50 (mg/mL) |
|---|---|
| Hexacosyl (E)-ferulate | 0.0976 |
| Ascorbic Acid (Control) | 1.65 |
| Other Phenolic Compounds | Varies |
Anticancer Activity
Research indicates that Hexacosyl (E)-ferulate possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 cells, which are used as a model for breast cancer . The mechanism involves the induction of apoptosis through mitochondrial pathways.
Case Study: MCF-7 Cell Line
In a study examining various compounds derived from ferulic acid, Hexacosyl (E)-ferulate was included in assays that assessed cell viability and apoptosis induction. The results indicated a concentration-dependent decrease in cell viability, suggesting potential as an anticancer agent .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in various models, contributing to its therapeutic potential in inflammatory diseases . This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
